molecular formula C7H12Br2N4O B7883881 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide

Cat. No.: B7883881
M. Wt: 328.00 g/mol
InChI Key: TWIVILHOMURJQL-UHFFFAOYSA-N
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Description

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide is a chemical compound that features a bromo-substituted triazole ring fused to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide typically involves the following steps:

  • Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved through the cyclization of thiosemicarbazide with formic acid.

  • Bromination: The triazole ring is brominated using bromine in the presence of a suitable catalyst.

  • Morpholine Addition: The bromo-triazole is then reacted with morpholine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

  • 4-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide

  • 4-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide

  • 4-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide

Uniqueness: The presence of the bromine atom in 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine hydrobromide imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom's larger size and higher reactivity can lead to different binding affinities and biological activities.

Properties

IUPAC Name

4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O.BrH/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVILHOMURJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCOCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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